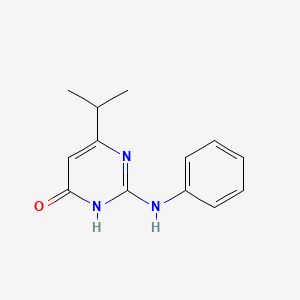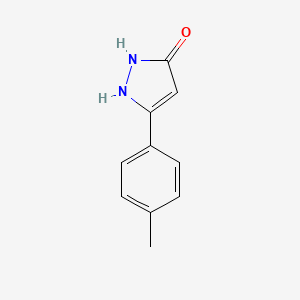![molecular formula C26H21Cl2NO3 B14962012 1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate](/img/structure/B14962012.png)
1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE is a complex organic compound that belongs to the class of chlorinated benzoates. This compound is characterized by the presence of chlorobenzoyl and dihydroquinoline moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: It is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The dihydroquinoline moiety may also play a role in modulating biological pathways, although the exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include other chlorinated benzoates and quinoline derivatives. Compared to these compounds, 1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-Chlorobenzoate
- 4-Chlorobenzoate
- 2,2,4-Trimethyl-1,2-dihydroquinoline derivatives .
Propiedades
Fórmula molecular |
C26H21Cl2NO3 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
[1-(4-chlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-chlorobenzoate |
InChI |
InChI=1S/C26H21Cl2NO3/c1-16-15-26(2,3)29(24(30)17-7-9-19(27)10-8-17)23-12-11-21(14-22(16)23)32-25(31)18-5-4-6-20(28)13-18/h4-15H,1-3H3 |
Clave InChI |
ABHZYMFTBFGLPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14961940.png)
![N-(4-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961943.png)
![3-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14961946.png)

![2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B14961948.png)
![N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961955.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14961966.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961969.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961974.png)
![1-(2-methoxyethyl)-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B14961980.png)
![3-(2,4-Dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14961987.png)
![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B14962007.png)
![(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14962014.png)
